molecular formula C21H26ClN3O2S2 B3403566 (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride CAS No. 1135226-90-2

(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Cat. No.: B3403566
CAS No.: 1135226-90-2
M. Wt: 452 g/mol
InChI Key: WSRXYOBXHOCBFU-LBEJWNQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride" is a benzothiazole derivative featuring a conjugated acrylamide backbone with distinct substituents:

  • A diethylaminoethyl side chain, likely improving solubility via protonation as a hydrochloride salt.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole moiety is critical.

Properties

IUPAC Name

(E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2.ClH/c1-4-23(5-2)12-13-24(20(25)11-9-17-7-6-14-27-17)21-22-18-10-8-16(26-3)15-19(18)28-21;/h6-11,14-15H,4-5,12-13H2,1-3H3;1H/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXYOBXHOCBFU-LBEJWNQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Coupling of the Benzothiazole and Thiophene Rings: The benzothiazole and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced via nucleophilic substitution, where the benzothiazole-thiophene intermediate reacts with diethylaminoethyl chloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

The compound has shown promising biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens with minimal inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives. The mechanism likely involves interaction with microbial enzymes or receptors, inhibiting their function and leading to microbial death.

Antitumor Activity

In vitro studies have assessed the antitumor effects of similar benzothiazole derivatives against several cancer cell lines, including human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. Some derivatives exhibited moderate to strong inhibitory effects on these cell lines, suggesting potential as anticancer agents. The proposed mechanism of action includes binding to enzymes or receptors involved in cellular signaling pathways, potentially inhibiting protein kinases associated with cancer progression.

Applications in Research

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : To study the mechanisms of action related to enzyme inhibition and receptor modulation.
  • Drug Design : Utilizing its unique structural features to develop analogs with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride depends on its specific application:

    Pharmacological Action: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Fluorescent Probes: The compound’s fluorescence properties are due to the conjugated system of the benzothiazole and thiophene rings, which can absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Acrylamide/Amide Group Key Functional Groups Biological Activity (If Reported)
Target Compound 6-Methoxy (2E)-3-(Thiophen-2-yl)prop-2-enamide Diethylaminoethyl (HCl salt) Not explicitly stated
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide [5] 6-Nitro Thiadiazole-thioacetamide Phenylurea VEGFR-2 inhibition (IC₅₀ = 0.89 µM) [5]
(2E)-3-(2-Furyl)-N-[6-(Isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide [7] 6-Isopropylsulfamoyl (2E)-3-(Furan-2-yl)prop-2-enamide Sulfamoyl Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide [9] 6-Trifluoromethyl Phenylacetamide Trifluoromethyl Patent claims (anticancer) [9]

Key Comparisons

Benzothiazole Substituents The 6-methoxy group in the target compound may enhance electron-donating properties compared to 6-nitro () or 6-trifluoromethyl () groups, which are electron-withdrawing. This could influence binding interactions in biological systems .

Acrylamide Configuration and Substituents

  • The (2E)-configuration in the target compound ensures planar geometry, critical for π-π stacking in enzyme binding. Similar (E)-configurations are validated via X-ray crystallography in related structures (e.g., ) .
  • Thiophene vs. Furan : The thiophene in the target compound offers greater aromaticity and sulfur-mediated interactions compared to furan in , which may affect metabolic stability .

Side Chain and Solubility The diethylaminoethyl-HCl group in the target compound enhances water solubility, a stark contrast to hydrophobic groups like trifluoromethyl () or phenylurea (). This could improve bioavailability .

Inferred Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility : The hydrochloride salt form suggests superior aqueous solubility versus neutral analogs (e.g., ’s trifluoromethyl derivatives) .
  • Target Engagement : The benzothiazole core aligns with VEGFR-2 inhibitors (), suggesting possible kinase-targeting applications .

Biological Activity

(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The following sections provide a detailed overview of its biological activity based on various research findings.

PropertyValue
Molecular Formula C_{17}H_{22}N_{2}O_{1}S
Molecular Weight 302.44 g/mol
IUPAC Name (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The benzothiazole core enhances its binding affinity to these targets, potentially leading to the modulation of biological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride have been shown to induce apoptosis in cancer cells by activating caspase pathways. Studies demonstrated that at concentrations of 40 and 100 µg/mL, these compounds significantly increased the expression of caspases 3, 8, and 9 in gastrointestinal cancer cell lines .

Antimicrobial Activity

The compound has demonstrated potent antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial properties .

Anti-inflammatory and Antiviral Effects

Benzothiazole derivatives have also been explored for their anti-inflammatory effects. They inhibit key inflammatory mediators, thereby reducing inflammation in various models. Additionally, some studies suggest potential antiviral activity against viral infections by interfering with viral replication mechanisms .

Case Studies

  • Anticancer Efficacy : A study involving the evaluation of several benzothiazole derivatives showed that those with specific substitutions exhibited enhanced anticancer activity through apoptosis induction in cancer cell lines .
  • Antimicrobial Testing : In a comparative study, derivatives of benzothiazoles were synthesized and tested against standard antibiotics. The results indicated that certain compounds displayed superior antibacterial activity compared to traditional treatments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high purity?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 6-methoxy-1,3-benzothiazol-2-amine with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride, followed by alkylation with 2-(diethylamino)ethyl chloride hydrochloride. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
  • Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
StepReagents/ConditionsYield (%)Purification Method
1Thionyl chloride, DCM, 0°C75–85Filtration
2DIEA, acetonitrile, 60°C60–70Column chromatography

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the (E)-configuration of the prop-2-enamide group and substitution patterns on the benzothiazole ring. Key signals include:
  • Thiophenyl protons: δ 7.2–7.4 ppm (multiplet) .
  • Methoxy group: δ 3.8 ppm (singlet) .
    • X-ray crystallography : Employ SHELXL for refinement. Key parameters:
  • Space group determination via SHELXT .
  • High-resolution data (<1.0 Å) for accurate electron density mapping .

Q. What functional groups dictate the compound’s reactivity and stability under physiological conditions?

  • Amide group : Prone to hydrolysis in acidic/basic environments; stability assays (pH 1.2–7.4) are recommended .
  • Thiophene and benzothiazole rings : Participate in π-π stacking and hydrogen bonding, influencing solubility and target binding .
  • Diethylaminoethyl chain : Enhances water solubility via protonation at physiological pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Core modifications : Synthesize analogs with substituents on the benzothiazole (e.g., fluoro at position 4/6) or thiophene rings to assess impact on kinase inhibition .
  • Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with ATP-binding pockets) .
  • Assay selection : Combine enzymatic assays (IC50_{50} determination) with cell-based viability tests (MTT assay) to validate target specificity .
AnalogModificationIC50_{50} (nM)Notes
A6-Fluoro12 ± 2Enhanced selectivity
BThiophene→Furan>1000Loss of activity

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability to identify metabolic instability (e.g., CYP450-mediated degradation) .
  • Formulation optimization : Use liposomal encapsulation to improve tissue penetration if poor in vivo efficacy is observed despite high in vitro potency .
  • Data normalization : Account for protein binding effects (e.g., via equilibrium dialysis) to correlate free drug concentrations with activity .

Q. How can computational models predict target interactions and off-target effects?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., with EGFR or VEGFR2) .
  • Off-target screening : Use SwissTargetPrediction to rank potential off-targets based on structural similarity to known inhibitors .
  • ADMET prediction : Apply QikProp to estimate logP (-1.5 to 2.5 optimal), CNS permeability, and hERG inhibition risks .
ParameterPredicted ValueIdeal Range
logP2.81.0–3.0
PSA85 Ų<90 Ų
hERG IC50_{50}10 μM>30 μM

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for high-resolution data due to robust handling of twinning and disorder .
  • Synthetic optimization : Design of Experiments (DoE) methodologies (e.g., factorial design) can systematically optimize reaction parameters like temperature and stoichiometry .
  • Data validation : Cross-validate NMR assignments with HSQC and HMBC experiments to confirm connectivity in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.